molecular formula C15H17N3O2 B5746458 1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea

1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea

Cat. No.: B5746458
M. Wt: 271.31 g/mol
InChI Key: KYEOQCANNNMASB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a pyridinylethyl group attached to the urea moiety

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-20-14-4-2-13(3-5-14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEOQCANNNMASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea typically involves the reaction of 4-methoxyaniline with 2-(4-pyridyl)ethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxyphenyl)-3-(2-pyridin-4-ylethyl)urea.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group leads to the formation of an amino group.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinylethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-3-(2-pyridin-4-ylethyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Chlorophenyl)-3-(2-pyridin-4-ylethyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(4-Methylphenyl)-3-(2-pyridin-4-ylethyl)urea: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-(4-Methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.

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